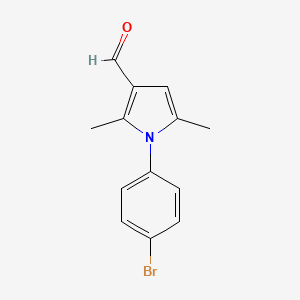

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Descripción

BenchChem offers high-quality 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWVGJAFMIYQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353240 | |

| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347331-78-6 | |

| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrrole scaffold is a cornerstone in numerous biologically active compounds, making efficient and reliable synthetic routes to its derivatives paramount for drug discovery and development.[1] This document delineates a robust two-step synthetic strategy, commencing with the Paal-Knorr synthesis to construct the core pyrrole ring, followed by a regioselective Vilsmeier-Haack formylation to introduce the carbaldehyde functionality. The causality behind experimental choices, detailed step-by-step protocols, mechanistic insights, and full characterization data are presented to ensure reproducibility and a deep understanding of the chemical transformations involved.

Strategic Overview: A Two-Step Approach

The synthesis of the target molecule is logically approached through a two-step sequence that is both efficient and high-yielding. The strategy hinges on first assembling the N-aryl substituted 2,5-dimethylpyrrole core, followed by the introduction of the formyl group at the C3 position.

-

Step 1: Paal-Knorr Pyrrole Synthesis. This classic condensation reaction efficiently forms the 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole intermediate from commercially available 1,4-dicarbonyl compound (2,5-hexanedione) and a primary amine (4-bromoaniline).[2]

-

Step 2: Vilsmeier-Haack Reaction. This reaction is the method of choice for formylating electron-rich aromatic and heteroaromatic substrates.[3] It allows for the precise and regioselective installation of a carbaldehyde group onto the pyrrole ring to yield the final product.

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of the Pyrrole Core via Paal-Knorr Reaction

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, renowned for its simplicity and effectiveness.[2] It involves the condensation of a 1,4-diketone with ammonia or a primary amine to form the pyrrole ring.[2][4]

Mechanistic Rationale

The reaction proceeds via the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-diketone. A subsequent intramolecular attack by the amine on the second carbonyl group leads to a cyclic intermediate. This intermediate then undergoes sequential dehydration steps to eliminate two molecules of water, resulting in the formation of the stable aromatic pyrrole ring.[5][6] The rate-determining step is typically the intramolecular cyclization.[6]

Caption: Simplified Paal-Knorr reaction mechanism.

Detailed Experimental Protocol

Reaction: 2,5-Hexanedione + 4-Bromoaniline → 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2,5-Hexanedione | 114.14 | 5.71 g (5.9 mL) | 50 | Substrate |

| 4-Bromoaniline | 172.03 | 8.60 g | 50 | Substrate |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent/Catalyst |

| Ethanol | 46.07 | As needed | - | Recrystallization |

| Deionized Water | 18.02 | As needed | - | Work-up |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (50 mmol), 4-bromoaniline (50 mmol), and glacial acetic acid (50 mL).

-

Heating: Heat the reaction mixture to reflux (approximately 118-120°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

-

Work-up: After completion, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring.

-

Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.

-

Purification: Dry the crude solid in a vacuum oven. Purify the product by recrystallization from hot ethanol to yield off-white to light brown crystals.

Characterization of Intermediate

The purified intermediate, 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole, should be characterized to confirm its identity and purity before proceeding to the next step.

Physical and Spectroscopic Data

| Property | Expected Value |

| CAS Number | 5044-24-6[7] |

| Molecular Formula | C₁₂H₁₂BrN[7] |

| Molecular Weight | 250.13 g/mol [7] |

| Appearance | Powder/Crystals[7] |

| Melting Point | 75-77 °C[7] |

| ¹H NMR (CDCl₃) | δ ~7.6 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~5.9 (s, 2H, pyrrole-H), ~2.0 (s, 6H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~139, 132, 129, 122 (Ar-C), ~128 (pyrrole C2/C5), ~106 (pyrrole C3/C4), ~13 (CH₃) |

Part II: Vilsmeier-Haack Formylation of the Pyrrole Core

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich ring system.[3][8] The reaction utilizes a substituted amide (like DMF) and an acid halide (like POCl₃) to generate an electrophilic iminium salt, known as the Vilsmeier reagent.[9]

Mechanistic Rationale

-

Formation of Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). A subsequent elimination sequence generates the highly electrophilic chloroiminium ion (Vilsmeier reagent).

-

Electrophilic Attack: The electron-rich 2,5-dimethylpyrrole ring attacks the Vilsmeier reagent. Due to the substitution at the 2 and 5 positions, the attack occurs regioselectively at the C3 position.

-

Hydrolysis: The resulting iminium salt intermediate is stable until aqueous work-up. Hydrolysis of this intermediate liberates the final aldehyde product.[9]

Caption: Vilsmeier-Haack reaction workflow.

Detailed Experimental Protocol

Reaction: 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole + POCl₃/DMF → 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |

| 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | 250.13 | 10.0 g | 40 | Substrate |

| N,N-Dimethylformamide (DMF) | 73.09 | 4.4 g (4.6 mL) | 60 | Reagent/Solvent |

| Phosphoryl Chloride (POCl₃) | 153.33 | 8.0 g (4.8 mL) | 52 | Reagent |

| 1,2-Dichloroethane | 98.96 | 50 mL | - | Solvent |

| Sodium Acetate Trihydrate | 136.08 | 30 g | - | Neutralizing Agent |

| Deionized Water | 18.02 | As needed | - | Work-up |

| Ethyl Acetate / Hexane | - | As needed | - | Recrystallization |

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (60 mmol) in 1,2-dichloroethane (20 mL) to 0°C in an ice bath. Add phosphoryl chloride (52 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

-

Addition of Pyrrole: Dissolve the 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole (40 mmol) in 1,2-dichloroethane (30 mL) and add this solution dropwise to the cold Vilsmeier reagent over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture at 80°C for 2 hours.

-

Hydrolysis & Work-up: Cool the reaction mixture back to room temperature and pour it slowly onto 200 g of crushed ice. Add a solution of sodium acetate trihydrate (30 g in 100 mL of water) to neutralize the mixture. Heat the resulting mixture at 60°C for 1 hour to complete the hydrolysis of the iminium salt.

-

Isolation: Cool the mixture to room temperature. The product will precipitate. Collect the solid by vacuum filtration and wash with copious amounts of water.

-

Purification: Dry the crude product and purify by recrystallization from an ethyl acetate/hexane mixture to obtain a pure crystalline solid.

Characterization of Final Product

Physical and Spectroscopic Data

| Property | Expected Value |

| CAS Number | 347331-78-6[10] |

| Molecular Formula | C₁₃H₁₂BrNO[10] |

| Molecular Weight | 278.16 g/mol [10] |

| Appearance | Crystalline Solid |

| Melting Point | 117-119 °C[10] |

| ¹H NMR (CDCl₃) | δ ~9.8 (s, 1H, CHO), ~7.6 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~6.5 (s, 1H, pyrrole-H), ~2.5 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃) |

| IR (KBr, cm⁻¹) | ~1660-1670 (C=O stretch of aldehyde) |

Safety and Handling Precautions

-

Phosphoryl Chloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.

-

1,2-Dichloroethane: A carcinogen and toxic. Use only in a fume hood.

-

General: All procedures should be carried out by trained personnel in a properly equipped laboratory. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion and Outlook

This guide has detailed an efficient and reliable two-step synthesis for 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The Paal-Knorr synthesis provides a straightforward entry to the key pyrrole intermediate, which is then cleanly formylated using the Vilsmeier-Haack reaction. The protocols are robust and suitable for laboratory-scale synthesis. The aldehyde functionality of the final product serves as a versatile chemical handle, opening avenues for further synthetic transformations such as oxidation, reduction, or condensation reactions. This makes the title compound a highly valuable precursor for the development of novel pharmaceutical agents, agrochemicals, and functional organic materials.

References

-

Request PDF | 17.5. Synthesis of 1-(4-Bromophenyl)-1 H -pyrrole by the Clauson-Kaas Reaction | ResearchGate. Available from: [Link]

-

Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes - The Royal Society of Chemistry. Available from: [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. Available from: [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. Available from: [Link]

-

Paal–Knorr synthesis - Wikipedia. Available from: [Link]

-

When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. - MBB College. Available from: [Link]

-

Cas 5044-24-6,1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROLE | lookchem. Available from: [Link]

-

Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available from: [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. ijpcbs.com [ijpcbs.com]

- 4. mbbcollege.in [mbbcollege.in]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Cas 5044-24-6,1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROLE | lookchem [lookchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. echemi.com [echemi.com]

Preliminary Bioactivity Screening of Novel Pyrrole Derivatives: A Strategic Approach for Drug Discovery

An In-Depth Technical Guide

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The inherent versatility of the pyrrole ring system allows for extensive chemical modification, leading to the generation of large libraries of novel derivatives with therapeutic potential across diverse disease areas, including oncology, infectious diseases, and inflammatory conditions.[4][5][6] This guide presents a strategic, field-proven framework for the preliminary bioactivity screening of novel pyrrole derivatives. Moving beyond a mere compilation of protocols, we delineate a logical, tiered approach that begins with computational assessments and foundational safety profiling, followed by targeted activity screens. The causality behind experimental choices is emphasized to equip researchers, scientists, and drug development professionals with the rationale to design and execute robust, self-validating screening campaigns that efficiently identify and prioritize promising lead candidates.

The Strategic Screening Funnel: From In Silico Triage to In Vitro Validation

A successful screening campaign is not a random collection of assays but a systematic process of elimination and confirmation. The goal is to cost-effectively triage large numbers of compounds, focusing resources on derivatives with the highest probability of success. This is achieved through a hierarchical workflow that assesses drug-like properties, safety, and efficacy in successive stages.

The initial step for any newly synthesized library of pyrrole derivatives should be a computational, or in silico, evaluation.[7] This preliminary triage uses established algorithms to predict fundamental Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The primary purpose is to flag compounds with a high likelihood of poor pharmacokinetics or toxicity issues before committing resources to expensive and time-consuming wet lab experiments.[7] Tools like the SwissADME web server can provide rapid insights into a compound's adherence to Lipinski's Rule of Five—a widely used guideline for estimating oral bioavailability—as well as predictions on gastrointestinal absorption, blood-brain barrier permeability, and potential interactions with cytochrome P450 enzymes.[8]

Caption: A tiered workflow for screening novel pyrrole derivatives.

Foundational Screening: Establishing a Therapeutic Window

Before investigating the desired bioactivity (e.g., antibacterial, anticancer), it is imperative to first establish the compound's general toxicity profile against mammalian cells. This foundational screen is non-negotiable; a compound that is highly toxic to all cells is rarely a viable therapeutic candidate. The primary output of this stage is the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀), which defines the upper concentration limit for subsequent targeted assays.

Principle of Tetrazolium-Based Cytotoxicity Assays

The most common methods for assessing cytotoxicity are colorimetric assays based on the reduction of tetrazolium salts (e.g., MTT, WST-1, XTT) by metabolically active cells.[9] In viable cells, mitochondrial and cytoplasmic reductase enzymes cleave the tetrazolium ring, producing a colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability after exposure to the test compounds.

Caption: Mechanism of WST-1 based cytotoxicity assays.

While MTT is a classic choice, assays using water-soluble tetrazolium salts like WST-1 are often preferred as they are more sensitive, have a simpler workflow (no solubilization step), and may be less prone to interference from certain compounds.[10][11]

Experimental Protocol: WST-1 Cytotoxicity Assay

This protocol is a self-validating system, incorporating positive and negative controls to ensure data integrity.

-

Cell Culture: Seed a relevant mammalian cell line (e.g., HEK293 for general toxicity, or a specific cancer line like MCF-7) into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each pyrrole derivative in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve the desired final concentrations (e.g., 100 µM to 0.78 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Test Wells: Cells + Compound Dilutions.

-

Negative Control: Cells + Vehicle (medium with the same final concentration of DMSO). This represents 100% viability.

-

Positive Control: Cells + a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Medium only (no cells). For background subtraction.

-

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

Assay Development: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours, or until a sufficient color change is observed in the negative control wells.

-

Data Acquisition: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the blank absorbance from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_test / Abs_vehicle_control) * 100.

-

Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Data Presentation

Summarize the cytotoxicity data in a clear, structured table.

| Compound ID | Pyrrole Scaffold | R-Group Substituent | IC₅₀ (µM) on HEK293 Cells (48h) |

| PYR-001 | 1,2-disubstituted | 4-Fluorophenyl | > 100 |

| PYR-002 | 1,2-disubstituted | 2,4-Dichlorophenyl | 45.2 |

| PYR-003 | 1,3-disubstituted | 4-Methoxyphenyl | 89.7 |

| Doxorubicin | (Positive Control) | N/A | 1.2 |

Targeted Screening Panels: Unveiling Specific Bioactivities

Compounds that demonstrate low cytotoxicity (e.g., IC₅₀ > 50-100 µM) are advanced to targeted screening panels. The choice of panel(s) should be guided by the initial design hypothesis of the pyrrole library (e.g., were they designed as potential antibiotics, antioxidants, or enzyme inhibitors?).

Antimicrobial Activity Panel

Pyrrole derivatives are well-documented for their antimicrobial properties.[4][12] The standard for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).[13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15]

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform serial dilutions of the test compounds in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: Microorganism + Broth (no compound).

-

Sterility Control: Broth only.

-

Positive Control: Microorganism + known antibiotic (e.g., Ciprofloxacin).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14]

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), sub-culture aliquots from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[16]

Caption: Workflow for MIC and MBC determination.

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus |

| PYR-001 | 8 | 64 | 16 |

| PYR-002 | > 128 | > 128 | N/A |

| PYR-003 | 16 | 128 | 64 |

| Ciprofloxacin | 0.5 | 0.25 | 1 |

Antioxidant Activity Panel

Oxidative stress is implicated in many diseases, and compounds capable of scavenging free radicals are of significant therapeutic interest. Several assays can measure antioxidant capacity, and it is best practice to use at least two different methods that operate via different mechanisms to obtain a comprehensive profile.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) & ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assays: These assays measure the capacity of a compound to scavenge a stable radical. This occurs through either hydrogen atom or direct electron transfer.[17] The reduction of the colored radical (purple DPPH, blue/green ABTS) is monitored spectrophotometrically.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce a ferric iron (Fe³⁺) complex to the ferrous form (Fe²⁺), a reaction based solely on electron transfer.[17][18]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol with an absorbance of ~1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to serial dilutions of the test compounds.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm.

-

Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). Ascorbic acid or Trolox are used as positive controls.

| Compound ID | DPPH Scavenging EC₅₀ (µM) | ABTS Scavenging EC₅₀ (µM) | FRAP Value (mM Fe²⁺ equiv./mg) |

| PYR-001 | 25.4 | 18.9 | 1.2 |

| PYR-002 | > 200 | > 200 | 0.1 |

| PYR-003 | 88.1 | 75.3 | 0.6 |

| Ascorbic Acid | 8.5 | 6.2 | 2.5 |

Enzyme Inhibition Panel

Enzyme inhibition is a cornerstone of modern drug action.[19][] If the pyrrole library was designed to target a specific enzyme class (e.g., kinases, proteases, cyclooxygenases), a targeted enzymatic assay is the logical next step. These assays are fundamental to high-throughput screening (HTS) campaigns in drug discovery.[19][21]

For example, to screen for inhibitors of a specific kinase, one might use an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A reduction in the luminescent signal indicates inhibition of the enzyme.

-

Reaction Setup: In a microplate, combine the target enzyme, its specific substrate, and necessary cofactors in a buffer solution.

-

Inhibitor Addition: Add the pyrrole derivatives at various concentrations.

-

Reaction Initiation: Initiate the reaction (e.g., by adding ATP for a kinase).

-

Incubation: Incubate for a defined time at the optimal temperature for the enzyme.

-

Detection: Stop the reaction and add the detection reagent. The detection method depends on the assay format (e.g., luminescence, fluorescence, absorbance).

-

Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Forward Look

This guide outlines a systematic, multi-tiered strategy for the preliminary bioactivity screening of novel pyrrole derivatives. By prioritizing in silico profiling and foundational cytotoxicity testing, researchers can efficiently eliminate compounds with unfavorable properties, thereby focusing resources on derivatives with a genuine therapeutic window. Subsequent screening through targeted panels—such as antimicrobial, antioxidant, or enzyme inhibition assays—allows for the identification of potent and specific biological activity. The protocols and data presentation formats described herein provide a robust framework for generating reliable, reproducible data. The prioritized 'hit' compounds identified through this workflow serve as the critical starting point for more advanced studies, including structure-activity relationship (SAR) optimization, mechanism of action elucidation, and eventual preclinical development.

References

-

Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]

-

Karageorgis, G., Sagnou, M., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. International Journal of Molecular Sciences. [Link]

-

Iannitelli, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

-

Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and biological activity of novel pyrrole compounds. Journal of Saudi Chemical Society. [Link]

-

Faramarzi, S., & Faghihi, K. (2021). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Polycyclic Aromatic Compounds. [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science. [Link]

-

SVS, G., et al. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Journal of Molecular Structure. [Link]

-

Al-Ostath, A., et al. (2023). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Molecules. [Link]

-

Maharramov, A., et al. (2025). SYNTHESIS AND IN SILICO ADME PROFILING OF NOVEL PYRROLE DERIVATIVES. Baku State University Journal of Chemistry and Material Sciences. [Link]

-

Sari, D. K., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

-

Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

Pratama, M. R. F., et al. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. [Link]

-

SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

Basak, P., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules. [Link]

-

Pope, G. A. (2009). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. Expert Opinion on Drug Discovery. [Link]

-

Ibrahim, M. A. A., et al. (2021). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. Journal of Taibah University for Science. [Link]

-

Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Nature Protocols. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

ResearchGate. (2025). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]

-

ResearchGate. (2025). (PDF) A comparative study of MTT and WST-1 assays in cytotoxicity analysis. [Link]

-

Rendina, A. R., & Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Bioactive pyrrole-based compounds with target selectivity | Request PDF. [Link]

-

NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Ramot. (n.d.). High Throughput Screening (HTS) of Novel Bioactive Compounds. [Link]

-

PubMed. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. [Link]

-

JournalAgent. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. [Link]

-

Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

-

Creative Biolabs. (n.d.). High Throughput Screening (HTS). [Link]

-

NIH. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

-

ResearchGate. (n.d.). Antioxidant activity evaluated with DPPH, FRAP, and ABTS assays (mg/TE...). [Link]

-

SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

-

Scarcello, E., et al. (2020). Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese. PLOS ONE. [Link]

-

MDPI. (n.d.). Special Issue : Heterocyclic Compounds with Potential Biological Activity: From Synthesis to Application. [Link]

-

Medscape. (2025). Antimicrobial Susceptibility. [Link]

-

Uncountable. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

-

IJTSRD. (n.d.). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds. [Link]

-

Evotec. (n.d.). High Throughput Screening (HTS) Services. [Link]

-

The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). Bentham Science. [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bsuj.bsu.edu.az [bsuj.bsu.edu.az]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.journalagent.com [pdf.journalagent.com]

- 11. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. emerypharma.com [emerypharma.com]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. emedicine.medscape.com [emedicine.medscape.com]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 21. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Vilsmeier-Haack Formylation of Pyrroles

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Pyrrole Formylation

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] First reported in 1927, this reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3][5] For heterocyclic chemistry, particularly in the synthesis of pyrrole-containing natural products and pharmaceuticals, this reaction is indispensable.[6][7] It provides a direct and efficient pathway to introduce a formyl (-CHO) group onto the pyrrole ring, yielding critical building blocks such as 2-formylpyrrole. The resulting aldehydes are versatile intermediates, readily participating in subsequent transformations like reductive aminations, Wittig reactions, and oxidations to carboxylic acids.

This guide provides a comprehensive overview of the Vilsmeier-Haack formylation of pyrroles, delving into the mechanistic rationale behind the experimental parameters and offering a detailed, field-proven protocol for its successful execution.

Part 1: Mechanistic Rationale and Experimental Causality

A deep understanding of the reaction mechanism is paramount for troubleshooting and adapting the procedure for novel substrates. The Vilsmeier-Haack reaction proceeds through three principal stages.[8]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This generates a highly reactive electrophile, the chloroiminium ion, which is the active formylating species, often referred to as the Vilsmeier reagent.[5][9][10] This step is exothermic and is critically performed at low temperatures (0 °C) to ensure controlled formation and prevent degradation.

-

Electrophilic Attack on the Pyrrole Ring: Pyrrole is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. The nitrogen's lone pair significantly increases the electron density of the ring, particularly at the C2 (α) and C5 (α') positions. The Vilsmeier reagent, being a relatively weak electrophile, selectively reacts with such activated systems.[4][9] The electrophilic attack occurs preferentially at the C2 position, as the resulting cationic intermediate (the σ-complex) is better stabilized by resonance involving the nitrogen atom compared to attack at the C3 (β) position.[9]

-

Hydrolysis to the Aldehyde: The substitution reaction yields a stable iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous work-up phase. The addition of water followed by the elimination of dimethylamine and subsequent neutralization furnishes the final 2-formylpyrrole product.[5][8][9]

Visualizing the Mechanism

Caption: The three key stages of the Vilsmeier-Haack formylation of pyrrole.

Part 2: Detailed Experimental Protocol for the Synthesis of 2-Formylpyrrole

This protocol details a standard procedure for the formylation of pyrrole on a laboratory scale. Adherence to anhydrous conditions until the quenching step is critical for success.

Materials and Reagents

| Reagent/Material | Molecular Wt. | Amount (mmol) | Mass/Volume | Equivalents | Notes |

| Pyrrole | 67.09 g/mol | 20.0 | 1.34 g (1.39 mL) | 1.0 | Freshly distilled if necessary. |

| N,N-Dimethylformamide (DMF) | 73.09 g/mol | - | 25 mL | Solvent | Anhydrous grade (<50 ppm H₂O). |

| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 22.0 | 3.37 g (2.05 mL) | 1.1 | Handle in a fume hood. Corrosive. |

| Sodium Acetate (NaOAc) | 82.03 g/mol | 70.0 | 5.74 g | 3.5 | Anhydrous or trihydrate can be used. |

| Ethyl Acetate (EtOAc) | - | - | ~150 mL | Solvent | For extraction. |

| Deionized Water | - | - | ~100 mL | - | For work-up. |

| Brine (Saturated NaCl) | - | - | ~30 mL | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g | Drying Agent | |

| Silica Gel | - | - | As needed | Stationary Phase | For column chromatography. |

Step-by-Step Methodology

1. Preparation of the Vilsmeier Reagent (In Situ)

-

1.1. Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

-

1.2. Using a syringe, add 15 mL of anhydrous DMF to the reaction flask.

-

1.3. Cool the flask to 0 °C using an ice-water bath.

-

1.4. (Critical Step) Add phosphorus oxychloride (POCl₃, 2.05 mL) dropwise via syringe over 15-20 minutes. Causality: This addition is highly exothermic. A slow rate is essential to maintain the internal temperature below 10 °C, preventing the decomposition of the Vilsmeier reagent and minimizing side reactions.

-

1.5. After the addition is complete, stir the resulting mixture (which may become a white solid or thick slurry) at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.

2. Formylation of Pyrrole

-

2.1. In a separate dry vial, dissolve pyrrole (1.39 mL) in 10 mL of anhydrous DMF.

-

2.2. Add the pyrrole solution dropwise to the cold, stirred Vilsmeier reagent suspension over 15 minutes. Maintain the internal temperature below 10 °C.

-

2.3. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

-

2.4. (Self-Validation) Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The consumption of the pyrrole starting material (visualized with p-anisaldehyde stain) and the appearance of a new, more polar spot for the product indicates progress. The reaction is typically complete when the pyrrole spot is no longer visible.

3. Work-up and Hydrolysis

-

3.1. Prepare a 500 mL beaker containing ~100 g of crushed ice and the sodium acetate (5.74 g).

-

3.2. (Critical Step) Carefully and slowly pour the reaction mixture onto the ice/sodium acetate slurry with vigorous stirring. Causality: This quenching step is highly exothermic and hydrolyzes the intermediate iminium salt to the aldehyde. Pouring the reaction mixture into the ice/base solution (and not the other way around) ensures efficient heat dissipation. Sodium acetate acts as a mild base and buffer, preventing harsh pH changes that could lead to product degradation or polymerization.

-

3.3. Allow the mixture to stir for 30 minutes as the ice melts to ensure complete hydrolysis.

4. Extraction and Purification

-

4.1. Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).[2][4]

-

4.2. Combine the organic layers and wash sequentially with water (1 x 30 mL) and brine (1 x 30 mL) to remove residual DMF and inorganic salts.

-

4.3. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow or brown solid.

-

4.4. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 10% EtOAc in hexanes).[11]

-

4.5. Combine the product-containing fractions and remove the solvent in vacuo to afford 2-formylpyrrole as a crystalline solid.

Expected Product Characterization (2-Formylpyrrole)

-

Appearance: Off-white to pale yellow crystalline solid.[12]

-

¹H NMR (CDCl₃, 400 MHz): δ 9.55 (br s, 1H, NH), 9.25 (s, 1H, CHO), 7.05 (m, 1H, Ar-H), 6.85 (m, 1H, Ar-H), 6.30 (m, 1H, Ar-H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 179.5, 132.0, 125.5, 122.0, 110.5.

-

Storage: The product can darken upon exposure to air and light.[14] Store under an inert atmosphere at 2-8 °C for long-term stability.[15]

Visualizing the Experimental Workflow

Caption: A step-by-step workflow for the Vilsmeier-Haack synthesis of 2-formylpyrrole.

Part 3: Trustworthiness & Field-Proven Insights

-

Moisture is the Enemy: The Vilsmeier reagent and POCl₃ are highly sensitive to moisture. Using anhydrous solvents and properly dried glassware is non-negotiable for achieving high yields. Contamination leads to the deactivation of the reagent and significantly lowers efficiency.

-

Substrate Reactivity: The protocol described is for unsubstituted pyrrole. Pyrroles with electron-donating groups (e.g., alkyl, alkoxy) are more reactive and may require milder conditions (lower temperatures, shorter reaction times) to prevent side reactions like di-formylation or polymerization. Conversely, pyrroles with electron-withdrawing groups (e.g., esters, nitriles) are less reactive and may necessitate higher temperatures (e.g., 60-80 °C) and longer reaction times to drive the reaction to completion.[1]

-

Alternative Reagents: While POCl₃ is most common, other reagents like oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent from DMF.[5] Novel, safer methods for preparing the reagent are also being developed to avoid hazardous chemicals.[16]

-

Work-up Variations: For substrates or products that are sensitive to even mild bases, quenching can be performed by simply pouring the reaction mixture into a large volume of ice water and stirring until hydrolysis is complete, followed by neutralization with a saturated solution of sodium bicarbonate.

By understanding the causality behind each step and incorporating these field-tested insights, researchers can confidently apply and adapt the Vilsmeier-Haack reaction to achieve their synthetic goals in the development of novel pyrrole-based compounds.

References

-

Rajput, A. A., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Coll. Vol. 101, p. 21. Retrieved from [Link]

-

Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Acta Chimica & Pharmaceutica Indica, 3(3), 187-194. [Link]

-

Bansal, G., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27387. [Link]

-

Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation [Video]. YouTube. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Anderson, H. J., & Loader, C. E. (1982). The Vilsmeier-Haack aroylation of pyrroles reexamined. The Journal of Organic Chemistry, 47(13), 2582–2585. [Link]

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

-

J&K Scientific. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Brimble, M. A., et al. (2015). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry, 13(18), 5173-5181. [Link]

-

Kaur, H., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 793-828. [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-formyl pyrrole. Retrieved from [Link]

-

ResearchGate. (2019). Preparing Vilsmeier reagent?. Retrieved from [Link]

-

Kaur, H., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9047-9051. [Link]

- Google Patents. (2020). WO2020050368A1 - Method for preparing vilsmeier reagent.

-

Chemsrc. (n.d.). 2-Formyl-1H-pyrrole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyrrole. Coll. Vol. 1, p. 473. Retrieved from [Link]

-

Mezl, V. A., & Knox, W. E. (1976). Formation and Excretion of Pyrrole-2-Carboxylate in Man. Journal of Biological Chemistry, 251(4), 810-818. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 11. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]

- 12. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]

- 13. 2-Formyl-1H-pyrrole | CAS#:1003-29-8 | Chemsrc [chemsrc.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 吡咯-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

Application Note & Protocol: A High-Efficiency One-Pot Multicomponent Synthesis of Substituted Pyrrole-3-Carbaldehydes

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore in a diverse range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial drugs. Among its derivatives, substituted pyrrole-3-carbaldehydes are particularly valuable as versatile synthetic intermediates. The aldehyde functionality serves as a reactive handle for further molecular elaboration, enabling the construction of complex, biologically active molecules. Traditional multi-step syntheses of these compounds, however, often suffer from low overall yields, tedious purification procedures, and significant waste generation. This application note details a robust and efficient one-pot, four-component reaction for the synthesis of a variety of substituted pyrrole-3-carbaldehydes, addressing the critical need for streamlined and sustainable synthetic methodologies in modern drug discovery.

The Power of Convergence: A Four-Component Approach

This protocol leverages the principles of multicomponent reaction (MCR) chemistry, wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. This convergent approach offers significant advantages over linear synthetic sequences, including:

-

Atom Economy: Maximizing the incorporation of starting material atoms into the final product, minimizing waste.

-

Operational Simplicity: Reducing the number of reaction setups, workups, and purifications.

-

Time and Resource Efficiency: Accelerating the discovery and optimization of novel chemical entities.

The described reaction brings together an amine, a β-ketoester, an α,β-unsaturated aldehyde, and a formylating agent in a single pot to construct the desired pyrrole-3-carbaldehyde scaffold.

Reaction Mechanism: A Cascade of Controlled Transformations

The elegance of this one-pot reaction lies in its orchestrated sequence of chemical events. While several specific methodologies exist, a common and effective pathway involves an initial Michael addition, followed by a Paal-Knorr type condensation and subsequent Vilsmeier-Haack formylation.

-

Enamine Formation: The reaction initiates with the condensation of the primary amine ( 1 ) and the β-ketoester ( 2 ) to form an enamine intermediate.

-

Michael Addition: This enamine then acts as a nucleophile, undergoing a Michael addition to the α,β-unsaturated aldehyde ( 3 ).

-

Intramolecular Cyclization & Dehydration (Paal-Knorr Type): The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration, to forge the pyrrole ring system.

-

Vilsmeier-Haack Formylation: In the same pot, a formylating agent, such as the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide), electrophilically attacks the electron-rich pyrrole ring, typically at the C3 position, to install the carbaldehyde group, yielding the final product ( 4 ).

This mechanistic convergence is a testament to the reaction's efficiency, where each step sets the stage for the next, all within a single reaction environment.

Paal-Knorr Synthesis Technical Support Center: Optimizing Yields by Controlling pH and Temperature

Welcome to the technical support center for the Paal-Knorr synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction for synthesizing furans, pyrroles, and thiophenes. Here, we delve into the critical roles of pH and temperature, offering field-proven insights and troubleshooting strategies to enhance your reaction yields and product purity. Our approach is grounded in explaining the "why" behind the experimental choices, ensuring a deeper understanding and more effective application of this versatile synthetic tool.

Understanding the Core Principles: pH and Temperature in Paal-Knorr Synthesis

The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry, involves the condensation of a 1,4-dicarbonyl compound to form a furan, pyrrole, or thiophene. While seemingly straightforward, the reaction's success is highly dependent on carefully controlling the reaction environment, particularly pH and temperature. These two parameters are intricately linked and dictate the reaction rate, pathway, and ultimately, the yield and purity of your desired product.

For instance, the synthesis of pyrroles requires a delicate balance of acidity. While the reaction can proceed under neutral conditions, the addition of a weak acid accelerates the process.[1][2] However, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][2]

Similarly, temperature plays a dual role. While heat is often necessary to drive the reaction to completion, excessive temperatures can lead to the degradation of starting materials and products, resulting in lower yields and the formation of undesirable side products.[1][3][4] Traditional methods often called for prolonged periods of heating, but modern approaches, such as microwave-assisted synthesis, have demonstrated the ability to achieve high yields in significantly shorter reaction times, often with cleaner reaction profiles.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during your Paal-Knorr synthesis experiments, with a focus on resolving issues related to pH and temperature.

Issue 1: Low or No Product Yield

| Potential Cause | Explanation | Recommended Solution |

| Suboptimal Temperature | The reaction rate is highly dependent on temperature. Insufficient heat may result in a sluggish or incomplete reaction. | Incrementally increase the reaction temperature. A general rule of thumb is that a 10°C increase can roughly double the reaction rate.[5] For microwave-assisted synthesis, a typical range is 120°C to 160°C.[5] |

| Inappropriate pH | For pyrrole synthesis, the reaction may be slow at neutral pH. For furan synthesis, the absence of an acid catalyst will prevent the reaction from proceeding efficiently. | For pyrrole synthesis, introduce a weak acid like acetic acid to catalyze the reaction.[1][2] For furan synthesis, ensure the presence of a suitable acid catalyst.[4] |

| Decomposition of Reactants/Products | Excessive heat can cause sensitive functional groups on your substrate or the final product to degrade.[1][3][4] | Monitor the reaction closely (e.g., by TLC) and stop it once the starting material is consumed. Consider using milder heating methods, such as microwave irradiation, which often allows for shorter reaction times.[4][5] Some modern catalytic systems even permit the reaction to proceed at room temperature.[3] |

Issue 2: Formation of Furan Byproduct in Pyrrole Synthesis

| Potential Cause | Explanation | Recommended Solution |

| Excessively Acidic Conditions | When the pH of the reaction mixture is too low (pH < 3), the acid-catalyzed cyclization and dehydration to form furan can become a competing and sometimes dominant pathway.[1][2] | Maintain a weakly acidic to neutral pH. Avoid the use of strong acids. Weak acids like acetic acid are generally sufficient to catalyze the reaction without promoting significant furan formation.[1][2] Consider using catalysts with moderate acidity, such as saccharin (pKa 2.3), which has been shown to be effective.[1] |

Issue 3: Charring or Decomposition of the Reaction Mixture

| Potential Cause | Explanation | Recommended Solution |

| Excessive Temperature | Localized "hot spots" or a generally too-high reaction temperature can lead to the thermal decomposition of organic materials, resulting in charring.[5] | Reduce the target reaction temperature. Ensure uniform heating by using a magnetic stir bar and an appropriate reaction vessel.[5] If using a microwave reactor, ensure proper stirring to distribute the microwave energy evenly. |

| Prolonged Reaction Time at High Temperature | Even at a seemingly appropriate temperature, extended reaction times can lead to the gradual degradation of the product.[5] | Optimize the reaction time by monitoring its progress. Once the reaction is complete, promptly cool the mixture and proceed with the workup. |

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for Paal-Knorr pyrrole synthesis?

The optimal pH for pyrrole synthesis is in the weakly acidic to neutral range. While the reaction can proceed at a neutral pH, the addition of a weak acid, such as acetic acid, is often used to accelerate the reaction.[1][2] It is crucial to avoid strongly acidic conditions (pH < 3), as this will favor the formation of furan as a major byproduct.[1][2] The selection of a Brønsted acid with a pKa between 1.2 and 3.8 has been reported to provide good to moderate yields.[1]

Q2: How do I choose the right temperature for my Paal-Knorr synthesis?

The optimal temperature depends on the specific substrates and the reaction setup. Traditional methods often involve refluxing the reaction mixture for several hours.[3][4] However, these "harsh" conditions can be detrimental to sensitive molecules.[1][3][4]

For microwave-assisted synthesis, a good starting point is a temperature between 120°C and 160°C.[5] It is advisable to perform small-scale optimization experiments to determine the ideal temperature for your specific system. If you observe product degradation, the temperature should be lowered. Conversely, if the reaction is slow, a modest increase in temperature may be beneficial.

Q3: Can the Paal-Knorr synthesis be performed at room temperature?

Yes, several modern modifications of the Paal-Knorr synthesis allow for the reaction to be conducted at room temperature. This is often achieved through the use of highly efficient catalysts, such as certain Lewis acids or zirconium-based catalysts, or by employing ionic liquids as the reaction medium.[1][3] These milder conditions are particularly advantageous when working with thermally sensitive substrates.

Q4: Is microwave heating always better than conventional heating for the Paal-Knorr synthesis?

Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (from hours to minutes), and often results in higher yields and cleaner reaction profiles with fewer side products.[4][5][6][7] The rapid and uniform heating provided by microwaves can minimize the decomposition of sensitive compounds that may occur with prolonged exposure to high temperatures in conventional heating methods.[8] However, the suitability of microwave heating depends on the specific substrates and the availability of a microwave reactor. For robust substrates, conventional heating can still be a reliable method.

Experimental Protocols

Optimized Protocol for Microwave-Assisted Pyrrole Synthesis

This protocol provides a general guideline for the microwave-assisted Paal-Knorr synthesis of a pyrrole from a 1,4-diketone and a primary amine.

Materials:

-

1,4-diketone (1.0 mmol)

-

Primary amine (1.1 mmol)

-

Weak acid catalyst (e.g., acetic acid, 0.1 mmol)

-

Solvent (e.g., ethanol, 3 mL)

-

Microwave reactor vial with a stir bar

Procedure:

-

To a microwave reactor vial, add the 1,4-diketone, primary amine, weak acid catalyst, and solvent.

-

Seal the vial and place it in the microwave reactor.

-

Set the reaction temperature to 120°C and the reaction time to 10 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: This is a general protocol and may require optimization for your specific substrates. The temperature, time, and catalyst loading may need to be adjusted to maximize the yield.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Paal-Knorr synthesis, with a focus on pH and temperature optimization.

Caption: Troubleshooting workflow for Paal-Knorr synthesis.

References

- Jain, N., & Kumar, A. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

Wikipedia contributors. (2023, December 28). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube. Retrieved from [Link]

- Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

- Do, J.-L., & Martin, R. (2015). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry.

-

Wikipedia contributors. (2023, May 29). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

- BenchChem. (2025). Managing reaction kinetics in microwave-assisted Paal-Knorr synthesis.

- Ammal, S. C., & Venuvanalingam, P. (2002).

-

The Organic Chemistry Tutor. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]

- Patel, R. V., et al. (2012).

- Sari, Y., et al. (2021). A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). Malaysian Journal of Chemistry.

-

Chemistry Stack Exchange. (2017, July 1). Conventional heating compared to microwave heating of chemical reactions. Retrieved from [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukm.my [ukm.my]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Purification of Crude 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the technical support center for the purification of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our approach is rooted in mechanistic principles to not only solve immediate purification issues but also to empower you with the knowledge to adapt and optimize these techniques for your specific experimental context.

I. Understanding the Molecule and Potential Impurities

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a polysubstituted pyrrole, a structural motif of significant interest in medicinal chemistry. Its synthesis, commonly achieved through a Paal-Knorr condensation followed by a Vilsmeier-Haack formylation, or variations thereof, can introduce a range of impurities.[1][2][3][4] A successful purification strategy is contingent on understanding these potential contaminants.

Common Impurities May Include:

-

Unreacted Starting Materials: Such as 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole (from an incomplete Vilsmeier-Haack reaction) or 2,5-hexanedione and 4-bromoaniline (from an incomplete Paal-Knorr synthesis).

-

Byproducts of Synthesis:

-

From Paal-Knorr Synthesis: Furan derivatives can form as a significant byproduct if the reaction conditions are too acidic (pH < 3).[5]

-

From Vilsmeier-Haack Reaction: Regioisomers, such as the 2-carbaldehyde, can be formed, although the 3-carbaldehyde is generally favored with a 1-aryl substituent.[2] Over-formylation leading to dicarbaldehyde derivatives is also a possibility under harsh conditions.

-

-

Degradation Products: Pyrrole rings can be sensitive to strongly acidic conditions, potentially leading to polymerization or decomposition, resulting in a dark, tarry crude product.[4][6] The aldehyde functionality is also susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.[7]

II. Troubleshooting Guide: A Symptom-Based Approach

This section is designed to address common issues encountered during the purification of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in a question-and-answer format.

Issue 1: My crude product is a dark, intractable tar.

-

Q: What is the likely cause of this?

-

Q: How can I prevent this and salvage my product?

-

A:

-

Neutralize Promptly: Ensure that the reaction mixture is thoroughly neutralized during the workup. A wash with a mild base like saturated sodium bicarbonate solution is recommended.

-

Temperature Control: Avoid excessive heat during solvent removal, as this can accelerate degradation.

-

Salvage Strategy: If you have a tarry crude, you can attempt to dissolve it in a minimal amount of a polar solvent like ethyl acetate or dichloromethane and then precipitate the product by adding a non-polar solvent like hexanes. Alternatively, column chromatography with a less acidic silica gel (or alumina for very sensitive compounds) might be effective.

-

-

Issue 2: My purified product contains a significant amount of a non-polar impurity.

-

Q: I see an extra spot on my TLC with a higher Rf value than my product. What could it be?

-

A: This is likely an unreacted starting material, specifically 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole, if you performed a Vilsmeier-Haack formylation. This starting material is less polar than the aldehyde product.

-

-

Q: What is the best way to remove this impurity?

-

A:

-

Column Chromatography: This is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) will elute the less polar starting material first, after which the polarity can be increased to elute your desired aldehyde.

-

Recrystallization: If the impurity is present in a small amount, recrystallization might be successful. A solvent system where the product has moderate solubility when hot and low solubility when cold is ideal. Hexanes/ethyl acetate or ethanol/water mixtures are good starting points.[8]

-

-

Issue 3: My product seems to be contaminated with a more polar impurity.

-

Q: My TLC shows a spot with a lower Rf, and my NMR has a broad peak in the carboxylic acid region.

-

A: This strongly suggests that your aldehyde has been oxidized to the corresponding carboxylic acid. This can happen if the crude product is left exposed to air for an extended period.[7]

-

-

Q: How can I remove the carboxylic acid impurity?

-

A:

-

Aqueous Wash: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base such as a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Be sure to re-acidify the aqueous layer and extract back into an organic solvent if you wish to recover the acid.

-

Column Chromatography: The carboxylic acid will have a much lower Rf than the aldehyde and will likely stick to the baseline of the TLC in many solvent systems. It can be effectively removed by column chromatography.

-

-

Issue 4: I'm having trouble separating my product from a similarly polar impurity.

-

Q: My TLC shows two spots that are very close together. What could the impurity be, and how can I separate them?

-

A: This could be a regioisomer, such as the 2-carbaldehyde, formed during the Vilsmeier-Haack reaction.[2] These isomers often have very similar polarities.

-

-

Q: What are my options for separation?

-

A:

-

Optimize Column Chromatography:

-

Solvent System: Experiment with different solvent systems. A switch from hexanes/ethyl acetate to a system with a different selectivity, like dichloromethane/methanol or toluene/acetone, might improve separation.

-

Column Dimensions: Use a longer, narrower column for better resolution.

-

Gradient Elution: Employ a very shallow gradient to carefully elute the two compounds.

-

-

Recrystallization: Meticulous recrystallization from a carefully chosen solvent system may allow for the selective crystallization of the major isomer. This often requires trial and error with various solvents.

-

Preparative TLC/HPLC: For small quantities, preparative thin-layer chromatography or high-performance liquid chromatography can be excellent options for separating closely related isomers.

-

-

III. Frequently Asked Questions (FAQs)

-

Q1: What is the best general-purpose purification method for this compound?

-

Q2: Can I use recrystallization instead of column chromatography?

-

Q3: Is my aldehyde stable on silica gel?

-

A3: While some aldehydes can be sensitive to the acidic nature of silica gel, 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is generally stable enough for purification by flash chromatography. To minimize the risk of degradation, it is advisable not to let the compound sit on the column for an extended period. If you observe significant streaking or decomposition on the TLC plate, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switching to alumina.

-

-

Q4: I've heard about using bisulfite adducts to purify aldehydes. Is this a good method for my compound?

-

A4: The formation of a water-soluble bisulfite adduct is a classic and effective method for separating aldehydes from non-carbonyl-containing impurities.[12] The aldehyde can be regenerated by treatment with a base. This method is particularly useful if your main impurities are unreacted starting materials that do not contain an aldehyde group. However, it is an additional chemical step and may not be necessary if column chromatography or recrystallization is effective.

-

-

Q5: What are some good TLC solvent systems to start with for this compound?

-

A5: A good starting point for developing a TLC solvent system is a mixture of a non-polar and a polar solvent. For this compound, try:

-

Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 1:1)

-

Toluene:Acetone

-

Dichloromethane:Methanol (e.g., 98:2) The ideal system should give your product an Rf value of approximately 0.3-0.4 for optimal separation in column chromatography.[13]

-

-

-

Q6: How can I confirm the purity and identity of my final product?

-

A6: The purity and identity should be confirmed by a combination of techniques:

-

¹H and ¹³C NMR Spectroscopy: This will confirm the structure and identify any proton or carbon-containing impurities. The aldehyde proton should appear as a singlet around 9-10 ppm in the ¹H NMR spectrum.[14][15][16][17]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: A sharp melting point range is a good indicator of high purity.

-

Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.

-

-

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a crude product containing a mix of polar and non-polar impurities.

-

TLC Analysis:

-

Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in a series of solvent systems (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) to find a system that gives your product an Rf of ~0.3.

-

-

Column Preparation:

-

Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

-

Pack the column with silica gel using the chosen eluent (slurry packing is recommended).

-

-

Loading the Sample:

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin eluting with the chosen solvent system. If you have non-polar impurities, you can start with a less polar mixture (e.g., 100% hexanes) and gradually increase the polarity (gradient elution).

-

Collect fractions and monitor them by TLC.

-

-

Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dry the purified product under high vacuum to remove any residual solvent.

-

Protocol 2: Purification by Recrystallization

This method is best for crude material that is already relatively pure.

-

Solvent Selection:

-

Place a small amount of your crude product in a test tube.

-

Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.

-

Test a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof). A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective.[8]

-

-

Dissolution:

-

Place the crude product in an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use a minimal amount of hot solvent.

-

-

Crystallization:

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.[18]

-

Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Dry the crystals thoroughly.

-

V. Visualization of Purification Workflow

VI. References

-

Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

-